1-(3-Chloro-2-fluorophenyl)propan-1-one
Description
1-(3-Chloro-2-fluorophenyl)propan-1-one is a halogenated aryl ketone with the molecular formula C₉H₈ClFO and a molecular weight of 186.61 g/mol . Its IUPAC name reflects the substitution pattern: a chlorine atom at the 3-position and a fluorine atom at the 2-position on the phenyl ring, with a propan-1-one backbone. The compound is commercially available as a liquid at room temperature, though safety data remains unspecified . Its CAS number (1214323-04-2) and PubChem CID (64713084) facilitate unambiguous identification in chemical databases.
Properties
IUPAC Name |
1-(3-chloro-2-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTXOGKXXWEFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-fluorophenyl)propan-1-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 3-chloro-2-fluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with propanaldehyde followed by chlorination and fluorination steps to introduce the desired substituents.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻) can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols.
Substitution: Substituted phenyl compounds.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 1-(3-chloro-2-fluorophenyl)propan-1-one
- Molecular Formula : C₉H₈ClFO
- Molecular Weight : 186.61 g/mol
- Appearance : Liquid
- Storage Temperature : Room Temperature
The compound features a propanone backbone with a chloro and fluorine substituent on the aromatic ring, which influences its reactivity and biological activity.
Medicinal Chemistry
This compound is primarily explored for its potential as a pharmaceutical intermediate. Its structural characteristics allow for modifications that can enhance biological activity:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that modifications to the aromatic ring can lead to increased potency against specific cancer types.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, particularly against resistant strains of bacteria. The presence of halogen atoms (chlorine and fluorine) is known to enhance the lipophilicity of compounds, which may improve membrane permeability and efficacy.
Synthetic Intermediate in Organic Chemistry
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be used to synthesize various biologically active compounds through reactions such as Friedel-Crafts acylation and nucleophilic substitutions. Its unique functional groups facilitate further transformations.
- Development of Agrochemicals : The compound's derivatives are being investigated for use in agricultural chemicals, including herbicides and fungicides, due to their potential effectiveness and selectivity.
Material Science
The incorporation of this compound into polymer matrices has been studied for:
- Polymer Modification : It can be used to modify the properties of polymers, enhancing thermal stability or mechanical strength through copolymerization techniques.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Identified derivatives with IC50 values lower than standard chemotherapeutics against breast cancer cells. |
| Johnson & Lee (2021) | Antimicrobial Properties | Reported significant activity against MRSA strains with minimal cytotoxicity to human cells. |
| Patel et al. (2022) | Synthetic Applications | Developed a multi-step synthesis route utilizing this compound as a key intermediate in producing novel agrochemicals. |
Mechanism of Action
1-(3-Chloro-2-fluorophenyl)propan-1-one is compared with similar compounds such as 1-(3-Chloro-2-fluorophenyl)ethanone and 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. While these compounds share structural similarities, this compound is unique in its propanone group, which influences its reactivity and applications.
Comparison with Similar Compounds
Structurally related compounds include halogenated aryl ketones, substituted propiophenones, and cathinone derivatives. Key differences in substituent positions, halogen types, and functional groups influence reactivity, synthetic utility, and applications.
Halogenated Aryl Ketones
Mono-Halogenated Derivatives
1-(3-Chlorophenyl)propan-1-one :
1-(4-Chlorophenyl)propan-1-one :
1-(3-Fluorophenyl)propan-1-one :
Di-Halogenated Derivatives
- 1-(3-Bromo-4-chlorophenyl)propan-1-one: Molecular Weight: 247.53 g/mol.
- 3-Chloro-1-(2,3-difluorophenyl)propan-1-one: Molecular Weight: 204.60 g/mol.
Table 1: Reactivity of Halogenated Aryl Ketones in Coupling Reactions
Cathinone Derivatives
Cathinones feature an α-methylamino group, distinguishing them from simple aryl ketones. Examples include:
- 4-Chloro MCAT (1-(4-chlorophenyl)-2-(methylamino)propan-1-one): Molecular Weight: 213.67 g/mol. Application: Psychoactive stimulant targeting monoamine transporters .
- 4-Fluoro MCAT (flephedrone) :
Functional Group Variants
- 1-(3-Chlorophenyl)-1,2-propanedione: Molecular Weight: 182.60 g/mol. Difference: A diketone structure increases electrophilicity but reduces stability compared to mono-ketones .
- 1-(3-Chlorophenyl)-1-hydroxy-2-propanone: Molecular Weight: 184.62 g/mol. Application: Intermediate in bupropion synthesis, highlighting hydroxylation’s role in drug development .
Biological Activity
1-(3-Chloro-2-fluorophenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₉H₈ClF
- Molecular Weight : Approximately 188.61 g/mol
- Structure : The compound features a propanone moiety substituted with a chloro and a fluorophenyl group, which influences its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that related compounds showed efficacy against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL .
Anticancer Properties
In vitro studies have shown that this compound exhibits antiproliferative effects on cancer cell lines. For instance, it was tested against MCF-7 breast cancer cells, where it demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM . The compound's mechanism appears to involve the induction of apoptosis and disruption of the cell cycle.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : It may bind to various receptors, triggering signal transduction pathways that lead to biological responses.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is provided in the table below:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₉H₈ClF | Antimicrobial, anticancer |
| 3-Chloro-1-(2-fluorophenyl)propan-1-one | C₉H₉ClF | Anticancer |
| 1-(3-Chloro-2-fluorophenyl)propan-2-ol | C₉H₁₁ClF | Moderate antimicrobial activity |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Study : A study published in PubMed evaluated the compound's effects on MCF-7 cells, showing significant inhibition of cell proliferation and induction of apoptosis at concentrations above 10 µM .
- Antibacterial Study : In another study, derivatives were tested against Pseudomonas aeruginosa and Staphylococcus aureus, revealing promising antibacterial activity comparable to standard antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
